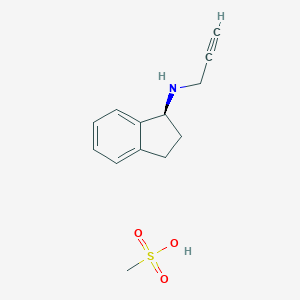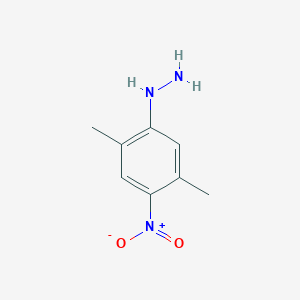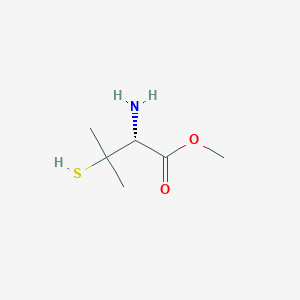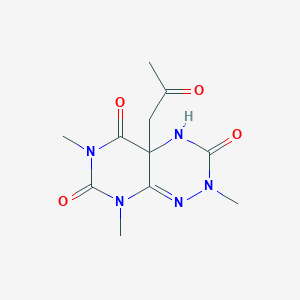
Pyrizinostatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrizinostatin is a natural product that belongs to the pyrrolo[1,4]benzodiazepine family. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 1998. Since then, pyrizinostatin has attracted considerable attention due to its unique structure and promising biological activities.
Applications De Recherche Scientifique
Inhibition of Pyroglutamyl Peptidase
Pyrizinostatin has been identified as an inhibitor of pyroglutamyl peptidase (PG-peptidase), a discovery made during screenings for PG-peptidase inhibitors. This compound was isolated from the microbial strain SA2289, belonging to the genus Streptomyces. The structure of pyrizinostatin was determined through NMR spectral analysis and X-ray analysis, revealing its composition as 2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido[5,4-^]l,2,4-triazine-3,5,7(6//)-trione (Aoyagi et al., 1992).
Structure Determination
Further research into pyrizinostatin focused on its structural determination. It was obtained as colorless crystals, with the molecular formula established as CnH15N5O4. The analysis included high-resolution mass spectrometry and elemental analysis. The structure was confirmed through detailed NMR data and crystal X-ray diffraction analysis, providing insight into its molecular configuration and chemical properties (Hatsu et al., 1992).
Propriétés
Numéro CAS |
146406-84-0 |
|---|---|
Nom du produit |
Pyrizinostatin |
Formule moléculaire |
C11H15N5O4 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
2,6,8-trimethyl-4a-(2-oxopropyl)-4H-pyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C11H15N5O4/c1-6(17)5-11-7(13-16(4)9(19)12-11)14(2)10(20)15(3)8(11)18/h5H2,1-4H3,(H,12,19) |
Clé InChI |
HUZNODILVCXFIG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
SMILES canonique |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
Synonymes |
2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione pyrizinostatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




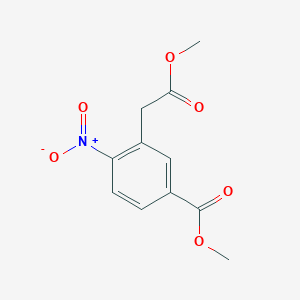
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
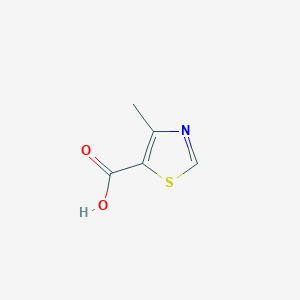
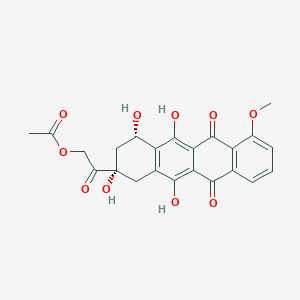
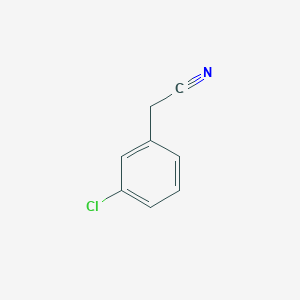
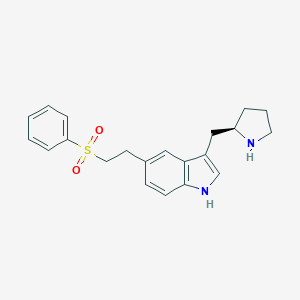
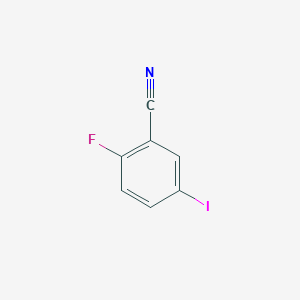
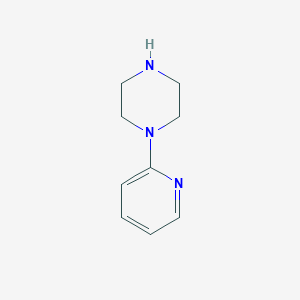
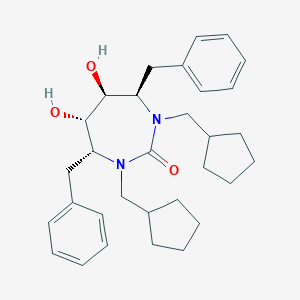
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
